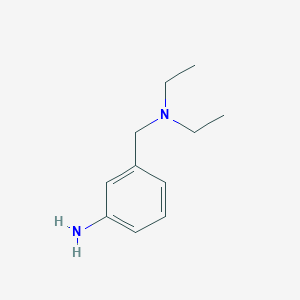

Amino-(3-ethoxy-phenyl)-acetic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds to amino-(3-ethoxy-phenyl)-acetic acid has been explored in various studies. One such study involves the synthesis of N-(phenylpyruvoyl) amino acids, which are structurally related to the compound of interest. The synthesis began with the preparation of α-ethoxy- and α-acetoxycinnamoyl chlorides from α-ethoxy- and α-acetoxycinnamic acid using thionyl chloride and oxalyl chloride, respectively. These chlorides were then reacted with amino acid esters to produce N-(phenylpyruvoyl) amino acids. For instance, N-hydroxy- or N-benzyloxy-DL-alanine esters were treated with α-ethoxycinnamoyl chloride to yield N-(α-ethoxycinnamoyl) derivatives. In another reaction, L-leucine ethyl ester was treated with α-acetoxycinnamoyl chloride to obtain N-(α-acetoxycinnamoyl)-L-leucine ethyl ester. Subsequent removal of the acetyl group under basic conditions led to the formation of N-(phenylpyruvoyl)-L-leucine ester, which could be converted to 3-benzylidene-6-isobutyl-2,5-piperazinedione upon treatment with ammonia .

Molecular Structure Analysis

The molecular structure of amino-(3-ethoxy-phenyl)-acetic acid itself was not directly analyzed in the provided papers. However, the structural analysis of related compounds was performed using various techniques. For example, in the synthesis of 3-amino-2-hydroxy-4-phenylbutanoic acid, an intermediate for Bestatin, the compounds were characterized by ^1H NMR, IR, and elemental analysis. These techniques are essential for confirming the structure and purity of synthesized compounds and would similarly be applicable for analyzing the structure of amino-(3-ethoxy-phenyl)-acetic acid .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insight into the reactivity of functional groups that may be present in amino-(3-ethoxy-phenyl)-acetic acid. For instance, the reaction of nitromethane with benzyl bromide in the presence of sodium ethoxide led to the formation of 1-nitro-2-phenylethane. This reaction demonstrates the nucleophilic substitution capabilities of the compounds involved. Further condensation with glyoxylic acid monohydrate yielded 3-nitro-2-hydroxy-4-phenylbutyric acid, which upon hydrogenation, produced 3-amino-2-hydroxy-4-phenylbutanoic acid. These reactions highlight the potential for amino-(3-ethoxy-phenyl)-acetic acid to undergo similar substitution, condensation, and reduction reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino-(3-ethoxy-phenyl)-acetic acid were not directly reported in the provided papers. However, the characterization of similar compounds through ^1H NMR, IR, and elemental analysis suggests that these methods could be used to determine the physical and chemical properties of amino-(3-ethoxy-phenyl)-acetic acid. The yield and purity of the compounds, as well as their reactivity under various conditions, are important aspects of their physical and chemical properties. For example, the overall yield of 3-amino-2-hydroxy-4-phenylbutanoic acid was reported to be about 47.8%, indicating the efficiency of the synthetic route .

Aplicaciones Científicas De Investigación

Synthesis and Application in Cross-Linking

Amino-(3-ethoxy-phenyl)-acetic acid is used in the synthesis of heterobifunctional cross-linking reagents, which are crucial for coupling peptides to liposomes in immunization applications. These compounds, such as [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, offer advantages in synthetic vaccine formulations by providing hydrophilic polyoxyethylene chains. These chains are expected to enhance the accessibility of conjugates and reduce intrinsic immunogenicity, a critical aspect in vaccine development (Frisch, Boeckler, & Schuber, 1996).

Role in ACE Inhibition

Amino-(3-ethoxy-phenyl)-acetic acid derivatives have been studied for their angiotensin-converting enzyme (ACE) inhibitory activities. These derivatives, such as α-[(3S)-3-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2-oxo-6 or 7-phenylperhydroazepin-1-yl]acetic acids, exhibit potent in vitro inhibition of ACE, making them relevant in the context of cardiovascular diseases (Yanagisawa et al., 1988).

Diagnostic Applications

The compound has been utilized in the development of a gas chromatographic-mass spectrometric method for the quantification of specific ACE inhibitors and their metabolites in plasma and urine. This application is significant for pharmacokinetic and bioavailability studies of ACE inhibitor drugs (Kaiser, Ackermann, Dieterle, & Dubois, 1987).

Potential in Antimycobacterial Agents

Amino-(3-ethoxy-phenyl)-acetic acid derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds like 2-{4-[1-amino (thioxo) methyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid exhibited promising antimycobacterial properties, suggesting potential applications in tuberculosis treatment (Ali & Shaharyar, 2007).

Applications in Synthesis of Novel Compounds

The compound has been used in the synthesis of various novel chemical structures, like [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones, which are produced through condensation reactions with β-keto esters or diethyl ethoxymethylenemalonate. This indicates its role in the development of new chemical entities, potentially for pharmaceutical applications (Astakhov, Zubatyuk, Abagyan, & Chernyshev, 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-2-(3-ethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-8-5-3-4-7(6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYHUMDBYPPPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297399 | |

| Record name | α-Amino-3-ethoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino-(3-ethoxy-phenyl)-acetic acid | |

CAS RN |

500696-03-7 | |

| Record name | α-Amino-3-ethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500696-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-3-ethoxybenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1274786.png)

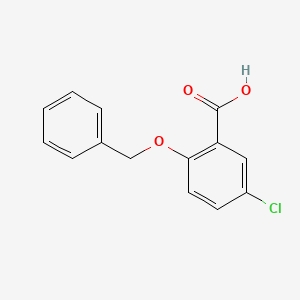

![2-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1274787.png)

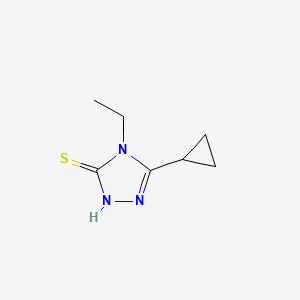

![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)